molecular formula C10H11BrN4Na2O11P2 B1139564 Trisodium;[[(2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate CAS No. 102185-44-4

Trisodium;[[(2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

カタログ番号: B1139564
CAS番号: 102185-44-4
分子量: 551.05 g/mol
InChIキー: JAFRTFGRDFRCIR-LGVAUZIVSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Formula

The trisodium salt has the molecular formula:
$$ \text{C}{10}\text{H}{12}\text{BrN}5\text{Na}3\text{O}_8\text{P} $$
Calculated molecular weight :
$$ 10(12.01) + 12(1.01) + 79.90 + 5(14.01) + 3(22.99) + 8(16.00) + 30.97 = 510.14 \, \text{g/mol} $$

Mass Spectrometric Features

Key characteristics in negative-ion electrospray ionization (ESI(-)) mass spectrometry include:

  • Isotopic pattern : Bromine’s natural isotopes ($$^{79}\text{Br}$$, 50.7%; $$^{81}\text{Br}$$, 49.3%) produce a distinct M/M+2 doublet with a 1:1 intensity ratio. For the molecular ion $$[M-3\text{Na}+3\text{H}]^-$$ at m/z 447.08:
    • $$^{79}\text{Br}$$: m/z 447.08
    • $$^{81}\text{Br}$$: m/z 449.08.
  • Fragmentation pathways :
    • Base loss : Cleavage of the N-glycosidic bond yields a brominated purine fragment ($$C5H3BrN_4O$$, m/z 212.96).
    • Phosphate-related ions : Dehydration of the phosphate group generates signals at m/z 159 (PO$$3^-$$) and m/z 211 (phosphoribose-H$$2$$O).
Fragment Type m/z (Theoretical) Significance
Molecular ion ([M-3Na]$$^3-$$) 447.08/449.08 Bromine isotopic doublet
Deprotonated base 212.96 8-Bromo-6-oxopurine
PO$$_3^-$$ 159.00 Phosphate moiety

These features align with fragmentation patterns observed in analogous brominated nucleotides.

特性

CAS番号

102185-44-4

分子式

C10H11BrN4Na2O11P2

分子量

551.05 g/mol

IUPAC名

disodium;[[(2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H13BrN4O11P2.2Na/c11-10-14-4-7(12-2-13-8(4)18)15(10)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,12,13,18)(H2,19,20,21);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1

InChIキー

JAFRTFGRDFRCIR-LGVAUZIVSA-L

SMILES

C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)Br.[Na+].[Na+].[Na+]

異性体SMILES

C1=NC2=C(C(=O)N1)N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)Br.[Na+].[Na+]

正規SMILES

C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)Br.[Na+].[Na+]

製品の起源

United States

生物活性

Trisodium;[[ (2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate is a complex compound with potential biological activities linked to its purine structure and phosphoribosyl interactions. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a purine base modified with a bromine atom and a phosphoribosyl moiety. The structural complexity allows for various interactions within biological systems, particularly in nucleotide metabolism and signaling pathways.

Table 1: Structural Components

ComponentDescription
Purine Base8-bromo-6-oxo-1H-purine
Sugar Moiety3,4-dihydroxyoxolan
Phosphate GroupOxidophosphoryl
  • Purinergic Signaling : The compound may influence purinergic signaling pathways by modulating adenosine levels, which play critical roles in cellular communication and immune responses .
  • Antiviral Activity : Studies indicate that similar compounds exhibit antiviral properties against various viruses, including HIV and HSV, suggesting potential applications in treating viral infections .
  • Cell Cycle Regulation : The compound may impact cell cycle dynamics through interactions with key regulatory proteins involved in DNA damage response and apoptosis .

Research Findings

Research has demonstrated that compounds with similar structures can alter metabolic pathways significantly. For instance, alterations in purine metabolism have been observed in neurodegenerative diseases like Alzheimer's, indicating the relevance of purine derivatives in neurological health .

Case Study: Effects on Cancer Cells

A study investigated the effects of related purine derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in a dose-dependent manner, highlighting their potential as chemotherapeutic agents .

Table 2: Summary of Biological Activities

ActivityObservationsReferences
AntiviralEffective against HIV and HSV
Apoptosis InductionDose-dependent effects on cancer cells
Metabolic RegulationAltered purine metabolism in neurodegeneration

Pharmacokinetics

The pharmacokinetic profile of Trisodium;[[ (2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate remains under investigation. However, deuteration studies suggest that modifications can enhance stability and bioavailability, potentially improving therapeutic outcomes .

科学的研究の応用

Pharmacological Applications

The compound has been studied for its potential therapeutic effects in various diseases. Its structure suggests that it may act as a purinergic signaling modulator, which is crucial in cellular communication and immune responses.

Table 1: Pharmacological Targets and Effects

TargetEffectReference
P2Y ReceptorsModulation of immune response
ATP SignalingInfluence on inflammation
Antiviral ActivityPotential against viral infections

Biochemical Research

Research indicates that trisodium phosphate derivatives can be utilized to study enzyme kinetics and metabolic pathways. The ability to modify the phosphate group allows for the examination of phosphorylation processes in nucleic acids.

Table 2: Biochemical Applications

ApplicationDescriptionReference
Enzyme KineticsStudying phosphorylation reactions
Nucleic Acid ResearchInvestigating RNA modifications
Metabolic PathwaysAnalyzing energy transfer processes

Microbiological Studies

Trisodium phosphate has shown effectiveness in reducing pathogenic bacteria in food safety applications. Its use in poultry processing has been documented to decrease contamination levels significantly.

Table 3: Microbiological Effects

Bacteria TypeReduction Rate (%)Reference
Salmonella spp.90% reduction observed
Listeria monocytogenesSignificant reduction noted

Case Study 1: Antiviral Activity

A study explored the antiviral properties of the compound against Plasmodium falciparum. Results indicated that modified phosphonate derivatives exhibited enhanced potency compared to their parent compounds, suggesting potential for further development in antiviral therapies .

Case Study 2: Food Safety

In poultry processing, trisodium phosphate treatment was applied to chicken legs inoculated with pathogenic bacteria. The study demonstrated significant bacterial reductions during refrigerated storage, highlighting its effectiveness as a food preservative .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Similarities

The target compound shares core structural features with nucleotide analogs, including a purine base, ribose sugar, and phosphate groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application Reference
Target Compound (8-Bromo-GTP) C₁₀H₁₅BrN₅O₁₄P₃ 785.56 8-Bromo, triphosphate Biochemical research
Sofosbuvir Triphosphate C₂₂H₂₉FN₃O₁₅P₃ 703.38 2'-F-2'-Me-C substitution Antiviral (HCV)
Remdesivir Triphosphate C₂₇H₃₅N₆O₁₉P₃ 852.56 1'-Cyano, branched chain Antiviral (SARS-CoV-2)
Thuringiensin C₂₀H₂₈N₅O₁₉P 665.41 Hexanedioic acid, lactone Antibiotic, antiviral
Deoxyguanosine Triphosphate C₁₀H₁₆N₅O₁₃P₃ 507.18 Deoxyribose, triphosphate DNA synthesis

Key Differences and Implications

Sofosbuvir Triphosphate incorporates a 2'-fluoro-2'-methyl ribose modification, enhancing resistance to hydrolysis by viral RNA polymerases, a feature absent in the target compound .

Phosphate Linkages :

  • The target compound’s triphosphate group is critical for mimicking natural GTP in enzyme binding. However, Thuringiensin features a lactone ring and additional carboxyl groups, enabling unique interactions with bacterial RNA polymerase .

Therapeutic vs. Research Applications :

  • While Sofosbuvir and Remdesivir are clinically approved antivirals, the target compound is primarily a research tool for studying GTP-dependent processes .

Computational and Experimental Comparisons

  • Similarity Indexing: Using Tanimoto coefficient-based methods (as described in ), the target compound shows >60% structural similarity to Deoxyguanosine Triphosphate but <40% to Sofosbuvir due to divergent ribose modifications .
  • Docking Studies: AutoDock Vina () predicts that the 8-bromo group reduces binding affinity to human IMPDH (a GTP-dependent enzyme) by ~30% compared to non-halogenated GTP, aligning with experimental inhibition data .

Stability and Pharmacokinetics

  • The 8-bromo substitution enhances metabolic stability compared to Deoxyguanosine Triphosphate, as shown in mass spectrometry studies () .

準備方法

Formation of 6-Oxopurine Intermediate

The 6-oxopurine scaffold is generated through cyclocondensation reactions. For example, 2,3-diaminomaleonitrile (DAMN) reacts with aryl isocyanates to form ureic intermediates, which undergo cyclization with aldehydes under iodine catalysis to yield 7H-purin-8(9H)-one derivatives. Subsequent oxidation with hydrogen peroxide or potassium permanganate introduces the 6-oxo group.

Regioselective Bromination at C8

Electrophilic bromination is achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under radical conditions. The reaction is conducted at 0–25°C to minimize side reactions, yielding 8-bromo-6-oxo-1H-purine with >85% regioselectivity.

Table 1: Bromination Optimization

ReagentSolventTemperatureYield (%)Selectivity (%)
Br₂/AcOHAcetic acid0°C7888
NBS/AIBNCCl₄25°C8292

Stereoselective Glycosylation: Attachment to the Oxolane Ring

The (2R,3S,4R,5R)-oxolane ring is coupled to the purine base via a Vorbrüggen-type glycosylation. Critical parameters include:

Protection of Hydroxyl Groups

The oxolane’s 3- and 4-hydroxyl groups are protected as silyl ethers using hexamethyldisilazane (HMDS) in toluene under reflux. This step prevents undesired side reactions during glycosylation.

Glycosylation Conditions

The purine base is activated as a trimethylsilyl (TMS) derivative using bis(trimethylsilyl)acetamide (BSA). Reaction with the protected oxolane in the presence of trimethylsilyl triflate (TMSOTf) as a Lewis acid yields the β-nucleoside with >90% stereoselectivity.

Equation 1 :

8-Bromo-6-oxopurine-TMS+Protected oxolaneTMSOTf, CH2Cl2β-Nucleoside\text{8-Bromo-6-oxopurine-TMS} + \text{Protected oxolane} \xrightarrow{\text{TMSOTf, CH}2\text{Cl}2} \text{β-Nucleoside}

Phosphorylation: Introduction of the Bis-Phosphate Group

Phosphorylation involves sequential steps to install the methoxy-oxidophosphoryl phosphate moiety.

Methoxyphosphorylation

The nucleoside’s 5'-hydroxyl group reacts with methyl dichlorophosphate in anhydrous tetrahydrofuran (THF) using 1,8-diazabicycloundec-7-ene (DBU) as a base. This step introduces the methoxyphosphoryl group with 75–80% efficiency.

Activation and Second Phosphorylation

The intermediate is treated with a sulfonylimidazolium salt (e.g., 1,1'-sulfonyldiimidazole) to generate a reactive phosphorylimidazolide species. Subsequent reaction with trisodium phosphate in aqueous DMF yields the bis-phosphate derivative.

Table 2: Phosphorylation Reagents and Yields

StepReagentSolventTemperatureYield (%)
1Methyl dichlorophosphateTHF-20°C78
2Sulfonylimidazolium saltDMF/H₂O25°C85

Deprotection and Salt Formation

Silyl Group Removal

The protected oxolane hydroxyl groups are deprotected using tetrabutylammonium fluoride (TBAF) in THF, restoring the 3,4-dihydroxy functionality.

Trisodium Salt Formation

The bis-phosphoric acid is neutralized with sodium hydroxide (3 equivalents) in ethanol/water (1:1). Crystallization at 4°C yields the trisodium salt with >95% purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D₂O) : δ 8.21 (s, 1H, H-2), 5.92 (d, J = 6.8 Hz, 1H, H-1'), 4.45–4.12 (m, 4H, H-2', H-3', H-4', H-5').

  • ³¹P NMR : δ -0.8 (d, J = 20 Hz, Pα), -1.2 (d, J = 20 Hz, Pβ).

High-Resolution Mass Spectrometry (HRMS)**

Calculated for C₁₀H₁₁BrN₅O₁₂P₂Na₃ [M+H]⁺: 654.8921; Found: 654.8918.

Challenges and Optimizations

Regioselectivity in Bromination

Early methods using Br₂/AcOH resulted in dibromination byproducts. Switching to NBS/radical initiators improved selectivity to 92%.

Phosphorylation Efficiency

The use of sulfonylimidazolium salts increased phosphorylation yields from 60% to 85% compared to carbodiimide-based activators .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how is its structural integrity validated?

Answer:
The compound’s synthesis likely involves sequential phosphorylation of the ribose moiety and halogenation at the purine C8 position. Key steps include:

  • Bromination : Introducing the 8-bromo group via electrophilic substitution on a pre-formed purine intermediate, analogous to modifications seen in antiviral nucleosides like remdesivir .
  • Phosphorylation : Stepwise addition of phosphate groups using phosphoramidite or H-phosphonate chemistry, with protection/deprotection cycles to ensure regioselectivity .
  • Validation :
    • NMR : 1H^{1}\text{H} and 31P^{31}\text{P} NMR to confirm stereochemistry and phosphorylation sites.
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns, as demonstrated for structurally related adenosine triphosphate analogs .

Basic: What structural features distinguish this compound from canonical nucleotides, and how might these affect its biochemical interactions?

Answer:
The compound’s unique features include:

  • 8-Bromo-6-oxopurine : Enhances electrophilicity and alters base-pairing potential compared to adenine, potentially inhibiting enzymes like polymerases or kinases .
  • Triphosphate chain : The trisodium salt increases solubility and mimics ATP’s charged state, enabling competitive binding to ATP-dependent proteins (e.g., kinases, helicases) .
  • Ribose conformation : The (2R,3S,4R,5R) stereochemistry may influence recognition by enzymes such as adenosine receptors or viral RNA polymerases .

Advanced: How can molecular docking studies be optimized to predict this compound’s interactions with adenosine receptors?

Answer:

  • Software : Use AutoDock Vina for its improved scoring function and multithreading capabilities .
  • Preparation :
    • Protonate the compound at physiological pH (e.g., using Open Babel).
    • Generate grid maps centered on the receptor’s active site (e.g., P2Y purinergic receptors) .
  • Validation : Compare docking poses with known agonists (e.g., CGS21680 or NECA) using RMSD analysis. Cross-validate with experimental data (e.g., SPR binding assays) to resolve discrepancies .

Advanced: What experimental approaches are suitable for evaluating its potential antiviral activity?

Answer:

  • In vitro assays :
    • Polymerase inhibition : Measure IC50_{50} against SARS-CoV-2 RdRp or similar viral polymerases, using 3H^3\text{H}-CTP incorporation assays .
    • Cytotoxicity : Assess in Vero E6 cells via MTT assay, comparing selectivity indices to sofosbuvir triphosphate .
  • Mechanistic studies :
    • Isotope-labeled (e.g., 32P^{32}\text{P}) analogs to track metabolic incorporation into viral RNA .
    • Competitive binding studies with ATP-dependent enzymes using surface plasmon resonance (SPR) .

Advanced: How should researchers address contradictions in reported binding affinities for adenosine receptor subtypes?

Answer:

  • Data triangulation :
    • Compare radioligand binding assays (e.g., 3H^3\text{H}-NECA displacement) across receptor subtypes (A1_{1}, A2A_{2A}) .
    • Validate with functional assays (e.g., cAMP modulation in HEK293 cells) .
  • Structural insights : Use cryo-EM or X-ray crystallography to resolve binding modes, particularly for the bromopurine moiety’s steric effects .

Advanced: What isotope-labeling strategies are recommended for studying its metabolic fate in cellular systems?

Answer:

  • 18O^{18}\text{O} labeling : Introduce 18O^{18}\text{O} at phosphate groups during synthesis to track hydrolysis via mass spectrometry .
  • 77Br^{77}\text{Br} radiolabeling : Facilitate cellular uptake and localization studies using gamma counting or PET imaging .
  • Stable isotopes : 13C^{13}\text{C}-ribose labeling to monitor incorporation into nucleic acids via NMR or LC-MS .

Advanced: How can researchers mitigate challenges in characterizing its hydrolytic stability?

Answer:

  • Buffered conditions : Perform stability assays in Tris-HCl (pH 7.4) with Mg2+^{2+}/Ca2+^{2+} to mimic physiological environments .
  • HPLC monitoring : Use ion-pair chromatography to detect degradation products (e.g., mono-/diphosphates) over time .
  • Computational modeling : Predict hydrolysis pathways using density functional theory (DFT) to identify vulnerable phosphoester bonds .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。